molecular formula C19H23N7OS B2680967 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034209-82-8

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2680967
CAS No.: 2034209-82-8
M. Wt: 397.5
InChI Key: FQJMGNYSSBANLS-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H23N7OS and its molecular weight is 397.5. The purity is usually 95%.
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Preparation Methods

Synthetic Routes and Reaction Conditions This compound can be synthesized through a series of multi-step reactions involving several key intermediates. Typically, the process begins with the synthesis of benzo[d]thiazole-2-carboxylic acid, which undergoes further reactions to introduce the triazinyl moiety and other substituents. Reaction conditions often include the use of solvents like dimethylformamide (DMF), bases such as potassium carbonate, and catalysts to facilitate the process.

Industrial Production Methods For industrial-scale production, this compound may be synthesized through optimized routes that improve yield and reduce cost. Techniques such as flow chemistry and continuous synthesis might be employed to ensure efficient production while maintaining high purity standards.

Chemical Reactions Analysis

Types of Reactions N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide undergoes a variety of chemical reactions including:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones under specific conditions.

  • Reduction: Reduction reactions can target the triazinyl or benzo[d]thiazole groups.

Common Reagents and Conditions Common reagents include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Conditions may vary from mild to harsh, involving different temperatures, pressures, and solvents.

Major Products The products of these reactions can vary widely, ranging from simple modifications of the original structure to entirely new compounds with different functionalities, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.

Biology Biologically, it may be explored for its potential bioactivity

Medicine In the medical field, research may focus on the compound’s ability to interact with specific biological targets, potentially leading to new therapeutic agents for treating diseases.

Industry Industrial applications could include the use of this compound as an intermediate in the synthesis of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

Molecular Targets and Pathways The mechanism by which N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide exerts its effects depends largely on its interaction with molecular targets. It may bind to specific enzymes or receptors, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Uniqueness and Similar Compounds This compound can be compared to other benzo[d]thiazole derivatives, as well as compounds featuring 1,3,5-triazine structures

Some similar compounds include:

  • Benzo[d]thiazole-2-carboxamides

  • 1,3,5-Triazine derivatives

  • Dimethylamino-substituted aromatic compounds

Whether you're diving into synthetic chemistry or exploring potential biological applications, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a remarkable compound offering vast possibilities.

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a triazinyl moiety linked to a benzo[d]thiazole core through a methyl bridge. Key structural components include:

  • Dimethylamino group : Enhances solubility and biological interaction.
  • Piperidine ring : Contributes to the compound's pharmacological profile.
  • Carboxamide group : Plays a crucial role in biological activity.

Preliminary studies indicate that this compound exhibits significant inhibitory activity against various enzymes, particularly:

  • PARP1 (Poly ADP-ribose polymerase 1) : Related compounds have shown IC50 values in the low micromolar range, suggesting potential applications in cancer therapy.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Inhibits PARP1, potentially useful in cancer treatment.
Antimicrobial Exhibits activity against various bacterial strains; further studies are needed to confirm efficacy.
Antifungal Potential antifungal properties observed in related compounds.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

Case Studies and Research Findings

Research has demonstrated that compounds with similar structural motifs often exhibit varied biological activities. For instance:

  • A study highlighted that derivatives of triazines showed promising antifungal activity against Candida albicans, indicating that modifications to the triazine core can enhance bioactivity .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7OS/c1-25(2)18-22-15(23-19(24-18)26-10-6-3-7-11-26)12-20-16(27)17-21-13-8-4-5-9-14(13)28-17/h4-5,8-9H,3,6-7,10-12H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJMGNYSSBANLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.